N-tert-Butylbenzenesulfenamide

Catalog No.
S683418
CAS No.
19117-31-8
M.F
C10H15NS
M. Wt
181.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylbenzenesulfenamide

CAS Number

19117-31-8

Product Name

N-tert-Butylbenzenesulfenamide

IUPAC Name

2-methyl-N-phenylsulfanylpropan-2-amine

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

InChI

InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3

InChI Key

AAQBFMPKCDTAJD-UHFFFAOYSA-N

SMILES

CC(C)(C)NSC1=CC=CC=C1

Canonical SMILES

CC(C)(C)NSC1=CC=CC=C1

Anti-SN2′ Mitsunobu Reaction

Specific Scientific Field:

Organic chemistry

Summary:

The Anti-SN2′ Mitsunobu reaction is a powerful synthetic method used to form carbon-carbon bonds. It involves the conversion of alcohols into other functional groups, such as vinylsilanes. N-tert-Butylbenzenesulfenamide serves as a reactant in this process.

Results:

The Anti-SN2′ Mitsunobu reaction provides a versatile route for the synthesis of valuable organic compounds, including vinylsilanes. Researchers have successfully applied this method to create complex molecules with high stereoselectivity .

Anodic Oxidation Reactions

Specific Scientific Field:

Electrochemistry

Summary:

Anodic oxidation reactions involve the oxidation of organic compounds at the anode (positive electrode) in an electrochemical cell. N-tert-Butylbenzenesulfenamide plays a crucial role in catalyzing mild and selective oxidation reactions.

Results:

The presence of N-tert-Butylbenzenesulfenamide facilitates the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. This method offers a gentle and efficient way to selectively oxidize specific functional groups in complex molecules .

N-tert-Butylbenzenesulfenamide is a sulfenamide derivative characterized by the presence of a tert-butyl group attached to a benzenesulfenamide structure. Its molecular formula is C₁₀H₁₅NOS, and it features a sulfenamide functional group that contributes to its reactivity and utility in organic synthesis. This compound is known for its stability and versatility in various chemical environments .

  • Lithiation Reactions: The compound can undergo ortho-lithiation, which involves the formation of an anion that can react with electrophiles such as ketones or aldehydes, leading to the formation of complex organic structures .
  • Amidation Reactions: In the presence of specific catalysts, N-tert-butylbenzenesulfenamide can be converted into amides through Ritter-type reactions, where alcohols or nitriles react to form amides .
  • Sulfonation Reactions: It can also be involved in sulfonation processes where the sulfonyl group is introduced into other organic molecules.

The synthesis of N-tert-butylbenzenesulfenamide can be achieved through several methods:

  • Catalytic Reaction: A common method involves using hafnium tetrachloride or zirconium tetrachloride as catalysts in a reaction between benzene sulfonamide and tert-butyl acrylate or tert-butyl propionate. The process typically includes heating under reflux conditions until the starting material disappears, followed by cooling and filtration .
  • One-Pot Reactions: Advances in synthetic methodologies have introduced one-pot reactions where multiple steps are conducted in a single vessel, enhancing efficiency and yield .
  • High-Performance Liquid Chromatography: This technique is often employed to monitor the reaction progress and determine the endpoint based on the disappearance of starting materials .

N-tert-Butylbenzenesulfenamide finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Catalysis: The compound can act as a catalyst or a reagent in various organic transformations.
  • Material Science: Its unique properties are explored for use in developing new materials with specific functionalities.

Interaction studies involving N-tert-butylbenzenesulfenamide focus on its reactivity with different substrates. These studies help elucidate its role in catalysis and its potential effects on biological systems. For instance, understanding how it interacts with nucleophiles can provide insights into its utility in synthetic chemistry.

N-tert-Butylbenzenesulfenamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
N-benzylbenzenesulfenamideBenzyl group instead of tert-butylDifferent steric effects affecting reactivity
N-methylbenzenesulfenamideMethyl group instead of tert-butylMore reactive due to reduced sterics
4-amino-N-tert-butylbenzenesulfonamideAmino group additionEnhanced solubility and potential bioactivity

These compounds showcase variations in substituents that influence their chemical behavior and applications.

XLogP3

2.8

Wikipedia

N-tert-Butylbenzenesulfenamide

Dates

Modify: 2023-08-15

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